Purity Comparison Against Catalog Sulfonamide Analogs
Commercially offered N-(5-bromopyridin-3-yl)-4-methyl-N-tosylbenzenesulfonamide carries a minimum purity of 95% (HPLC), matching the purity of related disulfonamide building blocks such as 4-methyl-N-(naphthalen-2-yl)-N-tosylbenzenesulfonamide (≥95%) [1]. In contrast, more extensively characterized glutaminase inhibitors like CB‑839 (Telaglenastat) are supplied at >98% purity, reflecting their advanced development stage . For early‑stage discovery, the 95% specification is acceptable provided that orthogonal purification is applied before use in critical biochemical assays.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥95% (HPLC) |
| Comparator Or Baseline | 4-methyl-N-(naphthalen-2-yl)-N-tosylbenzenesulfonamide ≥95%; CB-839 >98% |
| Quantified Difference | Target matches analog purity; 3 percentage points lower than advanced lead CB-839 |
| Conditions | Vendor Certificate of Analysis; HPLC purity determination |
Why This Matters
Defines the baseline quality expectation for procurement and highlights the need for in-house repurification when quantitative biochemical IC₅₀ values are required.
- [1] MolBase. 4-methyl-N-(naphthalen-2-yl)-N-tosylbenzenesulfonamide. https://m.molbase.cn (accessed 2026-05-01). View Source
